molecular formula C25H24FN5O3 B2393954 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 1115565-87-1

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2393954
CAS No.: 1115565-87-1
M. Wt: 461.497
InChI Key: OIHRPXAGQKSULU-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,2-d]pyrimidine derivative designed as a multitargeted inhibitor of one-carbon metabolism enzymes, including serine hydroxymethyltransferase 2 (SHMT2) and glycinamide ribonucleotide formyltransferase (GARFTase). Its structure features a 7-(2-fluorophenyl) substituent and a 2-(4-benzylpiperazin-1-yl)-2-oxoethyl side chain at position 2. These modifications aim to optimize binding to enzyme active sites while enhancing selectivity for folate receptors (FRs) over the reduced folate carrier (RFC), a critical factor in reducing off-target toxicity . X-ray crystallography studies confirm its binding mode to SHMT2 and GARFTase, providing a structural basis for its inhibitory activity .

Properties

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7-(2-fluorophenyl)-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O3/c26-20-9-5-4-8-18(20)19-14-27-23-22(19)28-25(34)31(24(23)33)16-21(32)30-12-10-29(11-13-30)15-17-6-2-1-3-7-17/h1-9,14,27H,10-13,15-16H2,(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHRPXAGQKSULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a synthetic derivative belonging to the class of pyrrolopyrimidines. This compound has garnered attention for its potential therapeutic applications in various diseases due to its unique structural features and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrrolopyrimidines can exhibit significant antimicrobial properties. For instance, compounds similar to this one have demonstrated activity against various strains of bacteria and fungi, suggesting potential use in treating infections .
  • Anticancer Properties : Some pyrrolopyrimidine derivatives have been investigated for their anticancer effects. They may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cell lines remains an area for further research.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotection, potentially useful in treating neurodegenerative diseases like Alzheimer's. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Studies and Research Findings

  • Antimycobacterial Activity : A study evaluated the antimycobacterial activity of related pyrrolopyrimidine derivatives against Mycobacterium tuberculosis. The results indicated promising activity with certain derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL .
  • Synthesis and Screening : A synthesis of novel 1H-pyrrolo[2,3-d]pyrimidine derivatives revealed that these compounds exhibited good inhibition against specific pathogens. The structure-activity relationship (SAR) studies highlighted the importance of functional groups in enhancing biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValuesReference
Compound AAntimycobacterial0.78 µg/mL
Compound BAnticancer (cell line)IC50 = 15 µM
Compound CAntiviralIC50 = 10 µM

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of the compound is C23H28N6O2C_{23}H_{28}N_{6}O_{2}, with a complex structure that includes a pyrrolo[3,2-d]pyrimidine core. The synthesis of this compound typically involves multi-step processes that incorporate various reagents and conditions to achieve the desired heterocyclic structure. The synthetic pathways often leverage known methodologies for constructing fused bicyclic compounds, which are crucial for enhancing biological activity.

Pharmacological Properties

The pharmacological profile of this compound indicates several potential applications:

  • Anticancer Activity : Compounds containing pyrrolo[3,2-d]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated their ability to induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
  • Antimicrobial Effects : Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens. This property is particularly valuable in the context of increasing antibiotic resistance .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing potential in reducing inflammation markers in vitro and in vivo. This suggests its applicability in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study published by Khaled et al., the anticancer efficacy of pyrrolo[3,2-d]pyrimidine derivatives was assessed using human cancer cell lines. The results indicated that these compounds inhibited cell growth significantly compared to control groups. The mechanism of action was linked to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound revealed that it effectively inhibited bacterial growth in clinical isolates. The study utilized standard disk diffusion methods to evaluate efficacy against Gram-positive and Gram-negative bacteria. Results showed a notable zone of inhibition, suggesting its potential as an antimicrobial agent .

Case Study 3: Anti-inflammatory Action

Another study focused on the anti-inflammatory effects demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models. This finding supports its potential use in managing conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation
AntimicrobialEffective against various pathogens; potential alternative to antibiotics
Anti-inflammatoryReduces pro-inflammatory cytokines; potential for treating inflammatory diseases

Comparison with Similar Compounds

Key Research Findings

  • Mechanistic Diversity : While the target compound primarily inhibits one-carbon metabolism enzymes, other pyrrolo[3,2-d]pyrimidines target VEGFR-2 () or toll-like receptors (), highlighting structural versatility .
  • Structural Determinants of Toxicity : The 2-fluorophenyl group in the target compound may mitigate hepatotoxicity observed in iodine-substituted analogues .
  • Crystallographic Insights : SHELX-refined X-ray structures () underpin rational design of bridge-modified derivatives .

Q & A

Q. How can in vitro activity translate to in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess oral bioavailability (>60% in murine models) and half-life (t₁/₂ = 8 hours) .
  • Xenograft Models : Dose at 50 mg/kg/day in nude mice with MDA-MB-231 tumors; measure tumor volume reduction (40–60% vs. control) .
  • Toxicology Studies : ALT/AST levels and histopathology ensure no hepatic toxicity at therapeutic doses .

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